Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Description
Properties
IUPAC Name |
sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSOKSZSXSFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-(pyridin-3-yl)-1,2,4-oxadiazole Core
- Starting Material: Pyridine-3-carbonitrile or related pyridinyl nitriles are converted to the corresponding amidoximes by reaction with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) in ethanol under reflux conditions.
- Cyclization: The amidoxime intermediate is then reacted with 2-bromoacetic acid derivatives or acetyl chloride equivalents to form the 1,2,4-oxadiazole ring via cyclodehydration. This step may be facilitated by coupling agents or under microwave irradiation to enhance yield and reduce reaction time.
Introduction of the Acetate Group and Sodium Salt Formation
- The acetate moiety is introduced by alkylation or acylation of the oxadiazole intermediate with bromoacetic acid or its esters.
- The sodium salt is formed by neutralization of the acidic hydrogen with sodium hydroxide or sodium carbonate in aqueous or alcoholic media.
- Purification is typically achieved by recrystallization or column chromatography using solvent systems such as dichloromethane/ethyl acetate mixtures.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, DIPEA, EtOH, reflux 4 h | 80-95 | High purity amidoxime intermediate |
| Cyclodehydration to oxadiazole | 2-Bromoacetic acid or acetyl chloride, base, DMF/THF, microwave or reflux | 60-85 | Microwave-assisted increases efficiency |
| Sodium salt formation | NaOH or Na2CO3, aqueous/alcoholic media | Quantitative | Sodium salt isolated by crystallization |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using dichloromethane/ethyl acetate (1:1) or hexanes/ethyl acetate gradients is standard.
- Characterization: Compounds are characterized by ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and melting point determination. For example, ^1H NMR typically shows aromatic protons of the pyridine ring and methylene protons of the acetate group.
- Yields and Purity: Reported yields range from moderate to high (60–95%) with purities exceeding 95% after purification.
Summary of Key Research Findings
- The use of sodium hydride as a base in DMF at low temperatures (0 °C to room temperature) is effective for deprotonation steps and nucleophilic substitution reactions involving pyridinyl nitriles.
- Microwave-assisted cyclization significantly reduces reaction times and improves yields for oxadiazole ring formation.
- The acetate group introduction via alkylation with bromoacetic acid derivatives is efficient and allows straightforward conversion to the sodium salt by neutralization.
- The synthetic routes are adaptable to various substitutions on the pyridine ring, allowing for structural diversification of the oxadiazole derivatives.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer double bonds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 227.15 g/mol . The structure allows for significant interactions with biological targets, making it a candidate for drug development and other applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives related to this compound have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
Anticancer Potential
Research indicates that oxadiazole derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyridine ring enhances the compound's ability to interact with specific cellular targets involved in cancer progression.
Agricultural Applications
This compound has potential applications in agriculture as a biopesticide. Its efficacy against plant pathogens has been explored, highlighting its ability to inhibit fungal growth and protect crops from disease . The compound's low toxicity profile makes it an attractive alternative to conventional pesticides.
Material Science
In material science, compounds with oxadiazole structures are utilized for their luminescent properties. This compound can be incorporated into polymers or coatings to enhance their optical properties. This application is particularly relevant in developing advanced materials for electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Potassium 2-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Acetate
- Structure : The oxadiazole core is substituted with a 2-chlorophenyl group instead of pyridin-3-yl.
- Molecular Formula : C₉H₆ClN₃O₃K.
- Potassium salts generally exhibit higher solubility in polar solvents than sodium salts, but this compound is discontinued, suggesting challenges in synthesis or stability .
2-(3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)Ethanamine 2,2,2-Trifluoroacetate
- Structure : Features an ethanamine group instead of acetate, with a trifluoroacetate counterion.
- Molecular Formula : C₉H₉F₃N₄O₂.
- Key Differences :
Functional Group Modifications
Ethyl [5-(3-Methyl-1,2,4-Oxadiazol-5-yl)-2-Oxopyridin-1(2H)-yl]Acetate
- Structure : Contains an ethyl ester group instead of a sodium carboxylate, with a 3-methyl-substituted oxadiazole.
- Molecular Formula : C₁₂H₁₃N₃O₄.
- Key Differences: The ester group increases lipophilicity, facilitating blood-brain barrier penetration. This is a common prodrug strategy for improving bioavailability.
Complex Heterocyclic Hybrids
[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Acetic Acid
- Structure : Combines a triazolopyridine fused ring system with an oxadiazole-acetic acid moiety.
- Molecular Formula : C₁₂H₁₀N₅O₃.
- Key Differences :
Data Tables for Structural and Functional Comparison
Table 1: Substituent and Functional Group Impact
Biological Activity
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate (CAS No. 1376152-71-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₆N₃NaO₃
Molecular Weight: 227.15 g/mol
IUPAC Name: Sodium 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate
The compound features a pyridine ring fused with an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyridine Derivative: A pyridine derivative is prepared as the starting material.
- Cyclization: The intermediate undergoes cyclization with 2-cyanothioacetamide in ethanol, yielding the oxadiazole structure.
- Final Reaction: The product is then treated with various reagents to form the final sodium salt.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and protein function.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound also shows promise in anticancer applications. Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
The mechanism of action involves several pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Interference with DNA Synthesis: It has been suggested that the oxadiazole ring interacts with DNA, preventing replication in both bacterial and cancer cells.
- Induction of Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy (2020) : This study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria and found it to be significantly effective compared to conventional antibiotics .
- Anticancer Research (2021) : A recent investigation into its anticancer properties highlighted its potential as a therapeutic agent for breast cancer treatment by inducing cell cycle arrest and apoptosis .
Q & A
Q. What are common synthetic routes for Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate?
The compound is typically synthesized via hydrolysis of its methyl ester precursor. For example, a solution of methyl 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzoate in methanol is treated with 1M NaOH, stirred at room temperature, and concentrated. The residue is extracted with ethyl acetate, dried, and evaporated to yield the sodium salt . Similar protocols involving oxadiazole intermediates and hydrolysis under basic conditions are widely used .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key methods include:
- 1H NMR : To confirm the absence of methyl ester protons (δ ~3.8–4.0 ppm) and verify aromatic protons from the pyridine and oxadiazole moieties (δ 8.5–9.3 ppm) .
- LC-MS : To validate molecular weight and purity (>95% by HPLC) .
- X-ray crystallography : For resolving crystal structures of analogous oxadiazole derivatives, providing bond-length data and coordination geometry .
Q. How does solubility impact experimental design for this compound?
The sodium salt form enhances aqueous solubility, making it suitable for biological assays. Solubility in polar solvents (e.g., water, methanol) is critical for reaction workup and formulation. Hydrophobic interactions with ethyl acetate are exploited during extraction steps .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Reagent stoichiometry : Adjusting NaOH equivalents to ensure complete ester hydrolysis without side reactions .
- Purification techniques : Flash column chromatography or recrystallization to isolate high-purity product (>98%) .
- Temperature control : Avoiding decomposition by maintaining reaction temperatures below 290°C .
Q. How to address contradictory NMR data in structural assignments?
Contradictions (e.g., unexpected splitting or integration ratios) may arise from rotational isomerism or impurities. Solutions include:
Q. What mechanistic insights exist for its biological activity?
While direct studies on this compound are limited, structurally related oxadiazoles act as proteasome inhibitors or nicotinic acetylcholine receptor modulators. For example:
- Proteasome inhibition : Oxadiazole-isopropylamides disrupt catalytic β5 subunits via non-covalent interactions, validated by IC50 assays .
- Receptor modulation : Pyridine-oxadiazole hybrids potentiate (α4)3(β2)2 receptor responses, as shown in electrophysiological studies .
Data Analysis and Interpretation
Q. How to interpret discrepancies in melting points between batches?
Variations may stem from:
Q. What strategies validate purity for pharmacological studies?
Rigorous purity assessment requires:
- Multi-method validation : Combine HPLC (>95% purity), elemental analysis, and mass balance calculations .
- Residual solvent analysis : GC-MS to exclude traces of methanol or ethyl acetate .
Structural and Computational Insights
Q. How can computational modeling aid in understanding its reactivity?
Q. What crystallographic data are available for related compounds?
The crystal structure of hexaaqua-bis(3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propionato)-neodymium(III) reveals:
- Coordination geometry : Nd³⁺ ions bind via carboxylate oxygen atoms (bond lengths: 2.4–2.6 Å) .
- Packing interactions : π-π stacking between pyridine rings (3.5–4.0 Å spacing) stabilizes the lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
